3-OXO-4-INDAZOLINE CARBOXYLIC ACID
Overview
Description
3-OXO-4-INDAZOLINE CARBOXYLIC ACID is a heterocyclic compound with the molecular formula C8H6O3N2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an indazole core with a carboxylic acid group at the 4-position and a keto group at the 3-position.
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Given its potential interaction with kinases, it may impact pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the potential targets of indazole derivatives, it can be inferred that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-OXO-4-INDAZOLINE CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of hydrazine derivatives with β-keto acids or esters, followed by cyclization to form the indazole ring . The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 3-OXO-4-INDAZOLINE CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amidation are commonly employed.
Major Products Formed: The major products formed from these reactions include various esters, amides, and hydroxyl derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-OXO-4-INDAZOLINE CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- 1H-Indazole-7-carboxylic acid
- 6-Nitro-1H-indazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 3-OXO-4-INDAZOLINE CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its keto group at the 3-position and carboxylic acid group at the 4-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
3-oxo-1,2-dihydroindazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCGZRNYKPSWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994962 | |
Record name | 3-Hydroxy-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7384-17-0 | |
Record name | 2,3-Dihydro-3-oxo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7384-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7384-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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